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Compound of Interest

Compound Name: Sunirine

Cat. No.: B10860453

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration
schedule of IMGNG632 (pivekimab sunirine), a novel CD123-targeting antibody-drug conjugate,
as investigated in clinical trials for hematologic malignancies. The information is compiled from
publicly available clinical trial data and publications.

Introduction

IMGNG632, also known as pivekimab sunirine, is a first-in-class antibody-drug conjugate (ADC)
that targets CD123.[1][2] CD123 is overexpressed in various hematological malignancies,
including acute myeloid leukemia (AML), blastic plasmacytoid dendritic cell neoplasm
(BPDCN), and acute lymphoblastic leukemia (ALL), making it an attractive therapeutic target.[3]
[4] IMGNG632 is composed of a high-affinity anti-CD123 antibody, a cleavable linker, and a novel
indolinobenzodiazepine pseudodimer payload, which alkylates DNA, leading to tumor cell
death.[1][5]

Dosing and Administration Overview

The primary clinical trial investigating IMGN632 monotherapy is the Phase 1/2 study identified
by the clinical trial identifier NCT03386513.[1][6] This study was designed to determine the
maximum tolerated dose (MTD), the recommended Phase 2 dose (RP2D), and to assess the
safety, tolerability, and anti-leukemic activity of IMGN632.[6]
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Monotherapy Dosing Regimens

Two main dosing schedules were evaluated in the dose-escalation phase of the NCT03386513
trial for patients with relapsed/refractory AML, ALL, or BPDCN:[1][7]

e Schedule A: Intravenous (V) administration once every 3 weeks (on Day 1 of a 21-day
cycle).[1][6]

e Schedule B: A fractionated schedule with IV administration on Days 1, 4, and 8 of a 21-day
cycle.[1][7]

Based on comparative safety and efficacy data, Schedule B was not pursued further.[1][7]

Recommended Phase 2 Dose (RP2D)

The recommended Phase 2 dose for IMGN632 monotherapy was established as 0.045 mg/kg
administered intravenously once every 3 weeks (Schedule A).[1][3][7] This dose was selected

for the dose-expansion cohorts.[1]

Quantitative Dosing Summary

The following tables summarize the dosing information from the key clinical trial
(NCT03386513).

Table 1: IMGN632 Monotherapy Dose Escalation (Schedule A)[1][2][7]
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Dose Level (mg/kg)

Administration
Schedule

Patient Population

Notes

0.015

Once every 3 weeks
(V)

R/R AML, BPDCN

Starting dose in the
3+3 dose-escalation

design.[2]

... (escalating doses)

Once every 3 weeks

(V)

R/R AML, BPDCN

Escalation followed a
modified Fibonacci

schema.[2]

Once every 3 weeks

A dose-limiting toxicity
(DLT) of reversible

0.180 V) R/R AML, BPDCN veno-occlusive
disease was
observed.[1][2]

Once every 3 weeks A DLT of neutropenia

0.300 R/R AML, BPDCN

(Iv) was observed.[1][7]
A DLT of reversible
Once every 3 weeks veno-occlusive
0.450 R/R AML, BPDCN

(V)

disease was
observed.[1][2]

Table 2: IMGN632 Monotherapy Dose Expansion[1][3]

Dose Level (mg/kg)

Administration Schedule

Patient Cohorts

0.045 (RP2D)

- Relapsed/refractory BPDCN-
Untreated BPDCN-
Relapsed/refractory AML-

Once every 3 weeks (IV)

Relapsed/refractory ALL- Other
CD123+ hematologic

malignancies

0.090

Once every 3 weeks (IV)

- Relapsed/refractory AML
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Combination Therapy Dosing

IMGNG632 is also being evaluated in combination with other agents, such as azacitidine and
venetoclax, in a Phase 1b/2 study (NCT04086264).[8][9][10]

Table 3: IMGN632 Combination Therapy Regimens (NCT04086264)[5][9][10]

IMGN632 Dose and

Combination

Regimen Agents and Patient Population
Schedule
Schedule
- Azacitidine: 75
mg/m2 SC or IV daily
) 0.045 mg/kg IV on on Days 1-7- Newly Diagnosed
Regimen C ]
Day 7 Venetoclax: Up to 400  Unfit AML
mg PO daily for at
least 14 days
- Magrolimab: 30
) 0.045 mg/kg IV on Relapsed/Refractory
Regimen E mg/kg Q2W (after
Day 1 AML

standard ramp-up)

Experimental Protocols

While detailed, proprietary protocols for drug preparation and administration are not publicly

available, the following outlines the general methodology based on clinical trial descriptions.

Patient Eligibility (General Inclusion Criteria)

BPDCN, ALL).[3][6]

Adequate organ function.[12]

Adult patients with a diagnosis of CD123-positive hematologic malignancy (e.g., AML,

Confirmation of CD123 positivity via flow cytometry or immunohistochemistry.[11]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]
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Drug Administration Protocol (General)

e Drug Preparation: (Specific reconstitution and dilution instructions are typically provided in
the pharmacy manual).

o Administration: IMGN632 is administered as an intravenous (IV) infusion.[2][6] The infusion
is typically completed in less than 30 minutes and can be administered in an outpatient
setting.[9][13][14]

» Treatment Cycle: For monotherapy, a treatment cycle is 21 days.[6] For combination
therapies, the cycle length may vary (e.g., 28 days for Regimen C and E).[5][9]

Visualized Experimental Workflows and Logical
Relationships

The following diagrams illustrate the dosing schedules and the logical flow of the clinical trial
design.

Dose Escalation Phase (NCT03386513)

Schedule A Schedule B
(Once every 3 weeks) (Fractionated: Days 1, 4, 8)
|
Selected for Expansion Nd:)t Pursued

Dose Expansion Phase

Recommended Phase 2 Dose (RP2D)

0.045 mg/kg Q3w

Click to download full resolution via product page

Caption: IMGN632 Monotherapy Dose Escalation and Schedule Selection.
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Regimen E: Relapsed/Refractory AML

IMGNGEZZDS).IOff MOkg | ! Magrolimab (Q2w) 28-Day Cycle

Regimen C: Newly Diagnosed Unfit AML

Azacitidine (Days 1-7) \ IMGNG632 0.045 mg/kg .
Venetoclax (Daily) (Day 7) 2 DR Gl

Click to download full resolution via product page

Caption: IMGN632 Combination Therapy Dosing Schedules.

Patient Screening
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Monotherapy Trial (NCT&Z/386513)
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Caption: Logical Flow of IMGN632 Clinical Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for IMGN632
(Pivekimab Sunirine) in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860453#dosing-and-administration-schedule-for-
Imgn632-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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